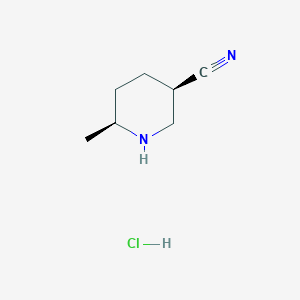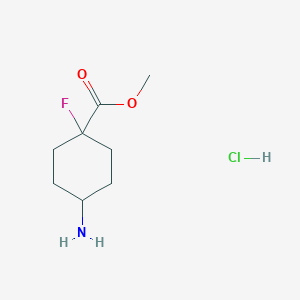
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The N-CBZ (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid.
Protection of the Amine Group: The amine group of the pyrrolidine is protected using the CBZ (carbobenzyloxy) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation of the product further enhances the efficiency of the process.
化学反应分析
Types of Reactions
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected undergoes several types of chemical reactions:
Hydrogenation: The CBZ protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the CBZ group is replaced by other functional groups.
Amidation: The compound can react with carboxylic acids to form amides, which are important in peptide synthesis.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines or alcohols.
Amidation: Carboxylic acids, coupling agents like EDCI or DCC.
Major Products Formed
Hydrogenation: Removal of the CBZ group to yield the free amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Amidation: Formation of amide bonds, leading to peptides or other amide-containing compounds.
科学研究应用
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: Used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-CBZ protected primarily involves its role as a protected amine. The CBZ group protects the amine from undesired reactions, allowing for selective reactions at other functional groups. Upon removal of the CBZ group, the free amine can participate in various biochemical and chemical processes, such as forming peptide bonds in protein synthesis.
相似化合物的比较
Similar Compounds
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Boc protected: Similar to the CBZ-protected compound but uses a Boc (tert-butoxycarbonyl) protecting group.
(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, N-Fmoc protected: Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
The N-CBZ protected compound is unique due to its stability and ease of removal under mild conditions. The CBZ group is particularly useful in multi-step synthesis processes where selective deprotection is required. Compared to Boc and Fmoc protecting groups, the CBZ group offers different reactivity and stability profiles, making it suitable for specific synthetic applications.
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
(2S,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 |
InChI 键 |
DUKUKJFQHYTCIA-JQWIXIFHSA-N |
手性 SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
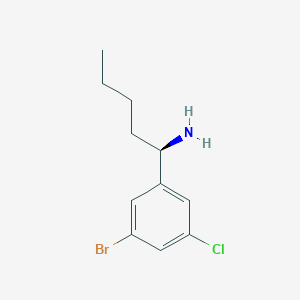


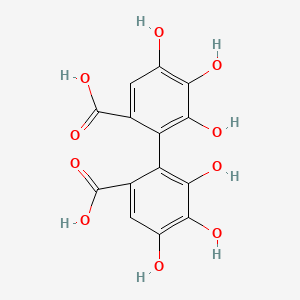
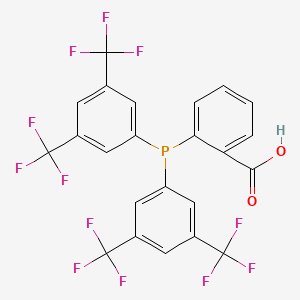
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)

